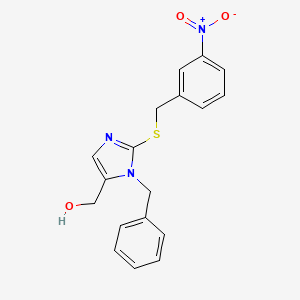

(1-benzyl-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol

Description

The compound (1-benzyl-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is a substituted imidazole derivative featuring a benzyl group at position 1, a 3-nitrobenzylthio group at position 2, and a hydroxymethyl group at position 3. Its structure is optimized for interactions with biological targets, particularly cyclooxygenase-2 (COX-2), due to the electron-withdrawing nitro group and hydrophobic benzyl moieties.

Properties

IUPAC Name |

[3-benzyl-2-[(3-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c22-12-17-10-19-18(20(17)11-14-5-2-1-3-6-14)25-13-15-7-4-8-16(9-15)21(23)24/h1-10,22H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUMZZQKIVATKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol can be achieved through a multi-step process involving the following key steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Thioether Formation: The nitrobenzyl thioether can be formed by reacting 3-nitrobenzyl chloride with a thiol in the presence of a base.

Hydroxymethylation: The hydroxymethyl group can be introduced by reacting the imidazole derivative with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.

Substitution: Benzyl chloride, thiols, and suitable bases.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

(1-benzyl-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is an organic compound belonging to the imidazole derivatives class. It is characterized by a benzyl group, a nitrobenzyl thioether, and a hydroxymethyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

Chemistry

- It can be used as a building block for synthesizing more complex molecules.

- It can be used as a ligand in coordination chemistry.

Biology

It is investigated for its potential biological activities, including:

- Antimicrobial properties

- Antifungal properties

- Anticancer properties

Medicine

It is explored for potential therapeutic applications, particularly in developing new drugs targeting specific biological pathways.

Industry

It is utilized in:

- The synthesis of specialty chemicals

- As an intermediate in the production of pharmaceuticals

Chemical Reactions

This compound undergoes various chemical reactions.

- Oxidation The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

- Substitution The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Mechanism of Action

The mechanism of action of (1-benzyl-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes involved in disease progression or cellular function.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural and physicochemical properties of the target compound with analogous imidazole derivatives:

*Calculated based on molecular formula.

Key Observations :

- Electron-Withdrawing Groups : The 3-nitrobenzylthio group in the target compound likely enhances COX-2 binding through polar interactions, similar to the methylsulfonyl group in compound 3 (), which showed COX-2 selectivity in docking studies .

- Hydrophobicity : The benzylthio derivative () lacks a nitro group, reducing polarity and possibly diminishing target engagement compared to nitro-substituted analogs.

Structural and Crystallographic Insights

- The 4-nitrobenzylthio analog () crystallized in a monoclinic system, with hydrogen bonding involving the nitro group and methanol oxygen .

Biological Activity

(1-benzyl-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is a compound belonging to the class of imidazole derivatives, known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

- An imidazole ring

- A benzyl group

- A nitrobenzyl thioether

- A hydroxymethyl group

This unique combination of functional groups contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : Achieved through condensation reactions involving glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

- Introduction of the Benzyl Group : Utilizes nucleophilic substitution with benzyl chloride.

- Thioether Formation : Involves the reaction of 3-nitrobenzyl chloride with a thiol.

- Hydroxymethylation : Introduced by reacting the imidazole derivative with formaldehyde under basic conditions.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. The presence of the nitro group in this compound enhances its interaction with microbial targets, potentially disrupting cellular functions.

Antifungal Activity

Studies have shown that similar imidazole compounds demonstrate antifungal properties by inhibiting ergosterol synthesis, a vital component of fungal cell membranes. The specific activity of this compound against various fungi remains to be fully elucidated.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell survival and proliferation. The structure–activity relationship (SAR) indicates that modifications to the nitro and thioether groups can significantly influence cytotoxicity against different cancer cell lines .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity.

- Electron Transfer : The nitrophenyl group may facilitate electron transfer reactions, impacting redox-sensitive pathways within cells.

- Receptor Interaction : The compound may interact with various receptors, altering signaling cascades critical for cellular function .

Case Studies and Research Findings

Several studies have explored the biological effects of related imidazole derivatives:

- Antitumor Activity : In vitro studies demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity .

- Antimicrobial Activity : A comparative analysis revealed that derivatives containing thioether linkages exhibited enhanced antimicrobial efficacy compared to their non-thioether counterparts .

- Cytotoxicity Studies : Research utilizing MTT assays highlighted significant cytotoxic effects on various cancer cell lines, suggesting that structural modifications could optimize therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-benzyl-2-phenyl-benzimidazole | Imidazole derivative | Moderate anticancer activity |

| 3-nitrobenzyl alcohol | Lacks imidazole ring | Limited biological activity |

| Benzyl imidazole | Contains benzyl group | Antimicrobial properties |

The unique combination of functional groups in this compound sets it apart from other similar compounds, potentially conferring distinct biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.